molecular formula C11H13IO3 B12932044 Methyl 4-(2-hydroxy-3-iodophenyl)butanoate

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate

Cat. No.: B12932044
M. Wt: 320.12 g/mol
InChI Key: GUFLMHURRQDFMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-hydroxy-3-iodophenyl)butanoate typically involves the esterification of benzenebutanoic acid derivatives. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process . The compound is then purified to achieve a high purity level of 98% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure consistency and purity. The product is then stored at temperatures between 4-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for methyl 4-(2-hydroxy-3-iodophenyl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play crucial roles in its reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

methyl 4-(2-hydroxy-3-iodophenyl)butanoate

InChI

InChI=1S/C11H13IO3/c1-15-10(13)7-3-5-8-4-2-6-9(12)11(8)14/h2,4,6,14H,3,5,7H2,1H3

InChI Key

GUFLMHURRQDFMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=C(C(=CC=C1)I)O

Origin of Product

United States

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